molecular formula C17H20N2O6S B12296098 Methcillin

Methcillin

Cat. No.: B12296098
M. Wt: 380.4 g/mol
InChI Key: RJQXTJLFIWVMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Methicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form methicillin . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Chemical Reactions Analysis

Methicillin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include β-lactamase enzymes for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions are typically inactive derivatives of methicillin.

Scientific Research Applications

Methicillin has been extensively used in scientific research, particularly in the study of antibiotic resistance. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has made methicillin a critical tool for understanding bacterial resistance mechanisms . In addition to its use in microbiology, methicillin has applications in:

Mechanism of Action

Methicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Methicillin is part of a group of penicillinase-resistant β-lactam antibiotics. Similar compounds include:

Methicillin’s uniqueness lies in its historical significance as one of the first penicillinase-resistant antibiotics, paving the way for the development of other similar compounds.

Biological Activity

Methicillin is a beta-lactam antibiotic that was historically used to treat infections caused by penicillin-resistant Staphylococcus aureus (S. aureus). Despite its initial effectiveness, the emergence of methicillin-resistant strains (MRSA) has significantly impacted its clinical utility. This article delves into the biological activity of methicillin, focusing on its mechanisms, resistance patterns, and clinical implications, supported by data tables and case studies.

Methicillin functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria.

Resistance Mechanisms

The development of resistance to methicillin is primarily due to the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics. This adaptation allows MRSA strains to survive despite the presence of methicillin and other related antibiotics.

Table 1: Comparison of Methicillin-Sensitive and Methicillin-Resistant Strains

CharacteristicMSSA (Methicillin-Sensitive S. aureus)MRSA (Methicillin-Resistant S. aureus)
PBP Type PBP1, PBP2PBP2a
Susceptibility Sensitive to beta-lactamsResistant to beta-lactams
Clinical Infections Skin infections, pneumoniaSevere skin infections, sepsis
Treatment Options Methicillin, other beta-lactamsVancomycin, linezolid
Prevalence Lower in healthcare settingsHigher in healthcare and community settings

Case Study 1: Penicillin-Susceptible MRSA

A recent case report documented the first instance of Penicillin-Susceptible Methicillin-Resistant Staphylococcus aureus (PS-MRSA) in a psychiatric hospital in China. The patient exhibited respiratory failure and was treated successfully with ceftriaxone after initial treatment with vancomycin failed due to worsening symptoms. This case highlights the evolving nature of MRSA and the necessity for continuous surveillance and tailored treatment approaches .

Case Study 2: Osteomyelitis Outcomes

A study evaluating patients with S. aureus osteomyelitis found that those infected with MRSA had a significantly higher rate of infection persistence compared to those with methicillin-sensitive strains (24.4% vs. 11.5%, p = 0.004). The likelihood of developing a persistent infection was increased by 2.26-fold in patients with MRSA after adjusting for confounding factors .

Research Findings on Antibacterial Activity

Recent investigations have focused on alternative compounds that exhibit antibacterial activity against MRSA. For instance, new classes of antimicrobial agents have been identified with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/ml against MRSA strains, demonstrating rapid bactericidal activity . These findings suggest potential avenues for developing new treatments that could circumvent existing resistance mechanisms.

Properties

IUPAC Name

6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQXTJLFIWVMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859047
Record name 6-(2,6-Dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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